4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. The compound also features a benzoyl group substituted with a methylthio group, adding to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with a diketone. The introduction of the benzoyl group with a methylthio substituent can be accomplished through Friedel-Crafts acylation, using 3-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The quinoxaline core can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring can be replaced by various substituents using reagents like halogens or nitro compounds.
Scientific Research Applications
4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential biological activity, it is investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can intercalate with DNA, affecting transcription and replication processes. The benzoyl group with the methylthio substituent can interact with enzyme active sites, potentially inhibiting their activity. These interactions can lead to various biological effects, depending on the specific molecular targets and pathways involved.
Comparison with Similar Compounds
4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can be compared with other quinoxaline derivatives, such as:
2,3-dihydroquinoxaline: Lacks the benzoyl and methylthio groups, making it less reactive and less biologically active.
4-(benzoyl)-3,4-dihydroquinoxalin-2(1H)-one: Similar structure but without the methylthio group, which may result in different chemical and biological properties.
4-(3-(methylthio)benzoyl)-quinoxaline: Lacks the dihydro component, which can affect its reactivity and interaction with biological targets.
The presence of the methylthio group and the dihydro component in this compound makes it unique in terms of its chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-(3-methylsulfanylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-21-12-6-4-5-11(9-12)16(20)18-10-15(19)17-13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBBCNWZENEZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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